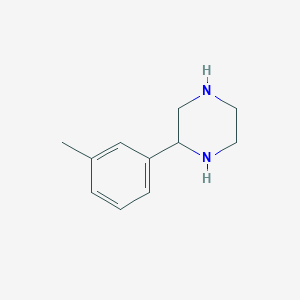

2-(m-Tolyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11/h2-4,7,11-13H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRYPWVHQPPINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401263 | |

| Record name | 2-(3-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776269-51-3 | |

| Record name | 2-(3-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Tolylpiperazine Derivatives

A Note on Isomer Specificity: This guide addresses the chemical properties and structure of tolylpiperazine derivatives. While the initial topic of interest was 2-(m-Tolyl)piperazine, a comprehensive search of scientific literature and chemical databases reveals a significant lack of specific data for this particular isomer. The vast majority of available research focuses on the N-aryl substituted isomers, namely 1-(m-Tolyl)piperazine, 1-(o-Tolyl)piperazine, and 1-(p-Tolyl)piperazine. Therefore, this guide will focus on these well-documented isomers, with a primary emphasis on 1-(m-Tolyl)piperazine, to provide a thorough and data-supported technical overview. The principles, protocols, and pharmacological context discussed herein provide a strong foundation for understanding the broader class of tolylpiperazine compounds.

Introduction to Arylpiperazines

The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs, particularly those targeting the central nervous system (CNS).[1] These compounds are versatile in their molecular interactions, often exhibiting affinity for a range of aminergic G protein-coupled receptors (GPCRs), including serotonin and dopamine receptors.[1][2] The tolylpiperazines, a subset of this class, are characterized by a piperazine ring substituted with a tolyl (methylphenyl) group. The position of the methyl group on the phenyl ring (ortho, meta, or para) and the point of attachment to the piperazine ring significantly influence the compound's physicochemical and pharmacological properties.

Chemical Structure and Properties

The fundamental structure of tolylpiperazine consists of a piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, attached to a tolyl group.[3][4] The most extensively studied isomers are the 1-arylpiperazines.

Structural Elucidation

The definitive structure of a tolylpiperazine derivative is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum of a 1-tolylpiperazine would characteristically show signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and the methylene protons of the piperazine ring. The chemical shifts and splitting patterns of the piperazine protons can provide information about the conformation of the ring.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tolyl ring and the piperazine ring.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C-N stretching vibrations.[5]

-

Mass Spectrometry: MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.[6]

Below is the chemical structure of 1-(m-Tolyl)piperazine.

Caption: Chemical structure of 1-(m-Tolyl)piperazine.

Physicochemical Properties

The physical and chemical properties of tolylpiperazines vary based on the isomeric form. A summary of key properties for the 1-tolylpiperazine isomers is presented below.

| Property | 1-(m-Tolyl)piperazine | 1-(o-Tolyl)piperazine | 1-(p-Tolyl)piperazine |

| CAS Number | 41186-03-2[7] | 39512-51-1[8] | 39593-08-3[9] |

| Molecular Formula | C₁₁H₁₆N₂[7] | C₁₁H₁₆N₂[8] | C₁₁H₁₆N₂[9] |

| Molecular Weight | 176.26 g/mol [7] | 176.26 g/mol [8] | 176.26 g/mol |

| Appearance | Pale yellow to reddish yellow liquid[7] | White to almost white crystalline powder[8] | Not specified |

| Boiling Point | 156 °C at 10 mmHg[7] | 161 °C at 10 mmHg[8] | Not specified |

| Melting Point | Not applicable | 44 - 48 °C[8] | Not specified |

| Density | 1.04 g/cm³[7] | Not specified | Not specified |

The hydrochloride salt of 1-(m-Tolyl)piperazine, N-(m-Tolyl)piperazine dihydrochloride, is a white to almost white crystalline powder with a molecular weight of 249.18 g/mol and is noted for its water solubility.[10]

Synthesis of Tolylpiperazines

The synthesis of arylpiperazines can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Approaches

Common methods for the synthesis of N-alkyl and N-aryl piperazine derivatives include:

-

Nucleophilic Substitution: This involves the reaction of piperazine with an appropriate aryl halide or sulfonate. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming the C-N bond between an aryl halide and piperazine.[11]

-

Reductive Amination: This method involves the reaction of a dicarbonyl compound with a diamine, followed by reduction.[11]

-

Reduction of Carboxamides: N-substituted piperazines can be prepared by the reduction of the corresponding carboxamides.[11]

A generalized workflow for the synthesis of a 1-arylpiperazine is depicted below.

Caption: Generalized workflow for the synthesis of 1-arylpiperazines.

Exemplary Experimental Protocol: Synthesis of 1-(m-Tolyl)piperazine via Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

m-Bromotoluene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Add piperazine (1.2 equivalents) and m-bromotoluene (1.0 equivalent).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(m-Tolyl)piperazine.

Pharmacology and Applications

Arylpiperazine derivatives are of significant interest in drug development due to their ability to interact with various neurotransmitter systems.[12] They are key components in drugs for treating a range of neurological and psychiatric disorders.[7][10]

Mechanism of Action

The pharmacological effects of arylpiperazines are primarily attributed to their interactions with serotonin (5-HT) and dopamine (D₂) receptors.[2] The specific affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors can be fine-tuned by modifying the aryl group and any substituents on the piperazine ring.[2] For instance, many antipsychotic drugs containing an arylpiperazine moiety act as D₂ and 5-HT₂ₐ receptor antagonists.[2]

Additionally, some arylpiperazine derivatives have shown significant affinity for sigma receptors (σ₁ and σ₂), which are implicated in various cellular functions and are targets for the treatment of neurological diseases and cancer.[13][14][15]

Research Applications

1-(m-Tolyl)piperazine and its isomers serve as important building blocks and intermediates in the synthesis of a wide array of bioactive molecules.[7] They are utilized in:

-

Pharmaceutical Development: As precursors for drugs targeting CNS disorders.[10]

-

Neuropharmacology Studies: As research tools to investigate the roles of serotonin, dopamine, and sigma receptors in the brain.[10][13]

-

Agrochemicals and Specialty Chemicals: As intermediates in their production.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling tolylpiperazine derivatives. Based on available safety data for related compounds, the following guidelines are recommended.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial to consult the specific Safety Data Sheet (SDS) for the particular isomer and form (free base or salt) being used for detailed hazard information and handling procedures.

Conclusion

The tolylpiperazine scaffold, particularly the 1-aryl isomers, represents a cornerstone in the development of CNS-active pharmaceuticals. Their versatile synthesis and rich pharmacology make them a subject of ongoing research and development. While specific data for this compound is scarce, the extensive knowledge base for its 1-substituted isomers provides a robust framework for understanding the chemical and biological properties of this important class of compounds. Further research into less common isomers may unveil novel pharmacological profiles and therapeutic applications.

References

-

PubChem. (n.d.). 2-Methyl-1-(p-tolyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

- Benchekroun, Y., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5849.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(2), 235-241.

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

New World Encyclopedia. (n.d.). Piperazine. Retrieved from [Link]

- Ibrahim, M. A., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon, 6(1), e03239.

-

ResearchGate. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities. Retrieved from [Link]

- Andreozzi, G., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 16(8), 1146.

- MDPI. (2021).

- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.

- Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(19), 10563.

- National Center for Biotechnology Information. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.

- de Oliveira, R. B., et al. (2024). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Chemistry & Biodiversity, e202402100.

- ResearchGate. (2024). Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles.

- ResearchGate. (2005).

- National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

- MDPI. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(13), 5098.

- National Center for Biotechnology Information. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central.

-

CAS Common Chemistry. (n.d.). 1-(2-Methylphenyl)piperazine. Retrieved from [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

PubChem. (n.d.). SID 253659793 - 1-(4-Methylphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). piperazine, 1-(2-thienylcarbonyl)-4-tricyclo[3.3.1.1

3,7]dec-1-yl-. Retrieved from [Link] -

Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

- National Center for Biotechnology Information. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PubMed Central.

-

SpectraBase. (n.d.). 1-(2-Methylbenzyl)piperazine. Retrieved from [Link]

Sources

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine [medbox.iiab.me]

- 5. scispace.com [scispace.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. SID 253659793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Piperazine synthesis [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

2-(m-Tolyl)piperazine synthesis pathways and precursors

An In-depth Technical Guide to the Synthesis of 2-(m-Tolyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of reaction mechanisms, experimental protocols, and the rationale behind precursor selection. Key methodologies, including modern catalytic cross-coupling reactions and classical approaches, are critically evaluated. The guide emphasizes scientific integrity, providing field-proven insights and grounding all claims in authoritative references.

Introduction

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals targeting a wide range of conditions from central nervous system disorders to oncology.[1][2] The substitution pattern on the piperazine core is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Specifically, 2-aryl substituted piperazines introduce a chiral center and a defined three-dimensional vector for probing receptor binding pockets. This compound, also known as 2-(3-methylphenyl)piperazine, serves as a key intermediate for more complex molecular architectures. Its synthesis, therefore, is of significant interest.

This guide moves beyond a simple recitation of procedures to explain the causality behind experimental choices, offering a self-validating system of protocols grounded in established chemical principles. We will explore the most effective and practical routes to the target molecule, focusing on scalability, efficiency, and control over product purity.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical approach to any synthesis begins with retrosynthesis, the process of deconstructing the target molecule to identify viable starting materials. For this compound, two primary disconnection strategies emerge, highlighting the main bond formations required to construct the heterocyclic core and attach the aryl moiety.

Caption: Retrosynthetic analysis of this compound.

-

Approach A (C-N Arylation): This is the most direct and modern approach. It involves forming the bond between the N1 nitrogen of a pre-existing piperazine ring and the m-tolyl group. This strategy leverages powerful cross-coupling reactions like the Buchwald-Hartwig amination.

-

Approach B (Ring Cyclization): This strategy involves building the piperazine ring from acyclic precursors. This can be achieved through methods like reductive amination of a diamine with a suitable two-carbon electrophile.

While both approaches are viable, Approach A is generally favored in modern synthetic chemistry for its efficiency, modularity, and broad substrate scope. This guide will focus primarily on this pathway while also discussing alternative methods.

Part 2: Key Synthetic Pathways

Pathway I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the cornerstone of modern N-aryl amine synthesis, offering a highly versatile method for forming C-N bonds via palladium-catalyzed cross-coupling.[3] This reaction has become indispensable in medicinal chemistry for accessing N-aryl piperazine scaffolds.[1][4]

Principle and Rationale: The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and preventing side reactions.[4]

-

Catalyst/Ligand System: The success of the coupling relies heavily on the ligand, which stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For aryl halides, particularly the less reactive chlorides, sterically hindered and electron-rich phosphine ligands such as RuPhos, XPhos, or BINAP are often required to promote the reaction efficiently.[5][6]

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.[5][6]

-

Precursors: The key precursors are an aryl halide and a piperazine derivative.

-

Aryl Halide: m-Bromotoluene is an excellent starting material due to its commercial availability and balanced reactivity. m-Chlorotoluene can also be used but typically requires a more active catalyst system.

-

Piperazine: Direct arylation of piperazine can lead to a mixture of mono- and di-arylated products. To achieve selectivity, it is highly advantageous to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be easily removed under acidic conditions post-coupling.[6] For the synthesis of a 2-substituted piperazine, the starting material would be 2-methylpiperazine, which would then be N-arylated.

-

Simplified Catalytic Cycle:

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol: N-Arylation of 2-Methylpiperazine

This protocol is a generalized procedure adapted from established methods for Buchwald-Hartwig amination and should be optimized for specific laboratory conditions.[4]

Reagents and Materials:

-

2-Methylpiperazine (1.2 equiv.)

-

m-Bromotoluene (1.0 equiv.)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add m-bromotoluene, 2-methylpiperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas. This cycle should be repeated three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent product tailing) to yield 1-(m-Tolyl)-3-methylpiperazine. Note: Commercially available this compound is a racemate. The arylation occurs at the less hindered nitrogen, leading to the 1-aryl-3-methyl isomer.

Quantitative Data Summary:

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aryl Bromide | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | NaOtBu | Toluene | 110 | 18 | 85-95 |

| Aryl Chloride | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOtBu | Dioxane | 110 | 24 | 70-90 |

| Aryl Bromide | Pd/BINAP | Cs₂CO₃ | NMP | 100 | 12 | >80[5] |

Pathway II: Reductive Amination and Cyclization

Reductive amination is a powerful method for forming amines from carbonyl compounds and serves as a key strategy for constructing heterocyclic rings.[7][8] In the context of 2-substituted piperazines, this typically involves an intramolecular cyclization of a linear precursor.

Principle and Rationale: This approach builds the piperazine ring from an acyclic diamine precursor. For instance, a chiral 1,2-diamine can be reacted with a β-keto ester, followed by reductive cyclization to form the piperazine core.[9] This method offers excellent control over stereochemistry if chiral starting materials are used.

A related strategy involves the reductive cyclization of dioximes. This method can build the piperazine ring from primary amines by reacting them with α-haloketone precursors to form a dioxime, which is then hydrogenated over a catalyst like Palladium on carbon (Pd/C) or Raney Nickel to form the piperazine ring.[10]

Conceptual Workflow: Reductive Cyclization of a Diamine

Caption: Conceptual workflow for piperazine synthesis via reductive cyclization.

Advantages and Disadvantages:

-

Advantages: This route provides an alternative for building the core structure and can be adapted for asymmetric synthesis to access specific enantiomers.[9]

-

Disadvantages: The required linear precursors, such as 1-(m-tolyl)ethane-1,2-diamine, may not be as readily available as the simple precursors used in the Buchwald-Hartwig approach, potentially requiring multi-step syntheses.

Part 3: Safety, Handling, and Purification

Safety Precautions:

-

Palladium Catalysts and Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. It should be handled in a glovebox or under a stream of inert gas.

-

Solvents: Toluene and dioxane are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

Purification:

-

Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. The basicity of the piperazine nitrogen can cause streaking on the column; this is often mitigated by adding a small amount of a tertiary amine (e.g., 1-2% triethylamine) to the eluent.

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Conclusion

The synthesis of this compound is most efficiently achieved through modern palladium-catalyzed N-arylation methods, particularly the Buchwald-Hartwig amination. This approach offers high yields, operational simplicity, and utilizes readily available precursors like 2-methylpiperazine and m-bromotoluene. While alternative strategies based on ring cyclization exist and provide valuable mechanistic diversity, the C-N cross-coupling pathway remains the gold standard for its reliability and scalability. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this important chemical intermediate.

References

-

BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Retrieved from BenchChem website.[4]

-

Ciotta, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[1]

-

Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.[3]

-

Singh, A., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.[2]

-

Nolan, S. P., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synthesis.[11]

-

Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research.[12]

-

Gunasekara, S., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.[9]

-

Kim, M. S., et al. (2002). Progress in arylpiperazine synthesis by the catalytic amination reaction. PubMed.[5]

-

Various Authors. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. ResearchGate.[13]

-

Organic Chemistry Portal. (2023). Synthesis of piperazines. Organic Chemistry Portal.[14]

-

Yang, X. (2009). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. ResearchGate.[15]

-

The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube.[16]

-

Bakulina, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. NIH.[10]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia.[7]

-

Russo, L., et al. (2023). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH.[17]

-

van der Loo, I., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate.[18]

-

Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. Chemistry LibreTexts.[8]

-

Cadila Healthcare Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.[19]

-

PrepChem. (n.d.). Synthesis of N'-phenyl-piperazine. PrepChem.com.[20]

-

Kaur, N. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.[21]

-

Corbet, J. P., et al. (2006). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. ResearchGate.[22]

-

Popp, F. D., et al. (2005). A general and convenient synthesis of N-aryl piperazines. ResearchGate.[23]

-

PubChem. (n.d.). 2-Methyl-1-(p-tolyl)piperazine. PubChem.[24]

-

Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate.[25]

-

Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

-

ChemSrc. (2024). This compound. ChemSrc.com.[26]

-

BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. Retrieved from BenchChem website.[6]

-

BenchChem. (2025). Application Notes and Protocols for N-arylation of Piperazine-2-thione. Retrieved from BenchChem website.[27]

-

Ciotta, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[28]

-

Ghorai, M. K., et al. (2021). An environmentally benign regioselective synthesis of 2-benzyl-4-arylquinoline derivatives using aryl amines, styrene oxides and aryl acetylenes. PubMed.[29]

-

Fekete, M., et al. (2023). A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. MDPI.[30]

-

Wang, D., et al. (2015). Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium(III) via C-H Activation. ResearchGate.[31]

-

van der Loo, I., et al. (2017). Proposed industrial pathway to piperazine starting from ethylene oxide. ResearchGate.[32]

-

Ghorai, M. K., et al. (2021). An environmentally benign regioselective synthesis of 2-benzyl-4-arylquinoline derivatives using aryl amines, styrene oxides and aryl acetylenes. ResearchGate.[33]

-

Reddy, K. S., et al. (2021). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry (RSC Publishing).[34]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. researchgate.net [researchgate.net]

- 14. Piperazine synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 20. prepchem.com [prepchem.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 2-Methyl-1-(p-tolyl)piperazine | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 27. benchchem.com [benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. An environmentally benign regioselective synthesis of 2-benzyl-4-arylquinoline derivatives using aryl amines, styrene oxides and aryl acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Privileged Piperazine Scaffold and the Rise of Aryl Derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(m-Tolyl)piperazine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

In the landscape of medicinal chemistry, the piperazine ring stands out as a cornerstone—a "privileged structure" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] This six-membered heterocycle, with its two opposing nitrogen atoms, imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and oral bioavailability, which are critical for drug development.[1] Among the vast library of its derivatives, the N-arylpiperazines have garnered significant attention for their remarkable versatility and broad spectrum of pharmacological activities.[1][3]

This guide focuses specifically on the this compound moiety, a distinct subclass of arylpiperazines. The introduction of the meta-tolyl group creates a unique stereoelectronic profile that influences receptor interactions and metabolic stability. We will delve into the synthesis, diverse biological activities, and key structure-activity relationships of these derivatives. This document is designed to serve as a technical resource, providing not only a comprehensive overview of their therapeutic potential but also actionable experimental protocols for their evaluation.

Synthetic Strategies for this compound Derivatives

The synthesis of N-arylpiperazines, including the tolyl-substituted variants, can be achieved through several established methodologies. The most common approaches involve the formation of the crucial aryl-nitrogen bond. Key methods include palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, and direct nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings.[4] Alternatively, the piperazine ring can be constructed from a suitable aniline precursor.[4]

A representative synthetic pathway for generating a library of this compound derivatives often begins with the coupling of a protected piperazine with an appropriate m-tolyl precursor, followed by deprotection and subsequent functionalization of the second nitrogen atom.

Caption: General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of a Representative N-Substituted this compound Derivative

This protocol outlines a common two-step process involving an initial N-arylation followed by N-alkylation. The causality behind these steps is rooted in selectively forming the more challenging C-N aryl bond first under controlled catalytic conditions, followed by a more straightforward alkylation on the remaining secondary amine.

Step 1: Synthesis of the 1-(m-Tolyl)piperazine Intermediate

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 1-(m-tolyl)piperazine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetonitrile (ACN) as the solvent.

-

Reagent Addition: Add the desired electrophile, for example, 1-bromo-3-chloropropane (1.2 eq), to the stirred suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress using Thin Layer Chromatography (TLC). The choice of a polar aprotic solvent like ACN and heat facilitates the SN2 reaction.

-

Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure intermediate.

Step 2: Final Derivative Synthesis

-

Reaction Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Reagent Addition: Add the final building block, such as a substituted benzoyl chloride (1.1 eq), and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) at 0°C to control the exothermic reaction.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification and Characterization: Purify the final compound by column chromatography or recrystallization. Characterize the structure and confirm its purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][6]

Diverse Biological Activities and Pharmacological Profile

This compound derivatives exhibit a wide array of biological activities, primarily stemming from their ability to interact with key protein targets in the body, particularly within the central nervous system.

Central Nervous System (CNS) Activity

Arylpiperazines are renowned for their potent effects on the CNS, acting as ligands for various neurotransmitter receptors.[3][7] This interaction forms the basis for their therapeutic potential as antipsychotic, antidepressant, and anxiolytic agents.[1][7][8]

-

Mechanism of Action: These compounds primarily modulate monoaminergic systems by binding to serotonin (5-HT) and dopamine (D) receptors.[1][9] The 2-(m-tolyl) moiety, in particular, can influence the binding affinity and selectivity for specific receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7.[1][10][11][12]

-

Anxiolytic and Antidepressant Effects: Many derivatives act as agonists at the 5-HT1A receptor, a well-established target for treating anxiety and depressive disorders.[8] Agonism at this autoreceptor can enhance serotonergic neurotransmission, leading to therapeutic effects.

-

Antipsychotic Potential: Atypical antipsychotic activity is often achieved through a combination of D₂ receptor antagonism and 5-HT2A receptor antagonism.[1] The balance of affinities for these two receptors is critical for achieving clinical efficacy while minimizing extrapyramidal side effects.

Caption: Simplified 5-HT1A receptor signaling pathway.

| Compound Class | Target Receptor(s) | Binding Affinity (Ki, nM) | Potential Therapeutic Use |

| Arylpiperazine-Sulfonamide | 5-HT7 | 12 - 580[11] | Antidepressant, Cognitive Disorders |

| Arylpiperazine-Imide | 5-HT1A / 5-HT7 | High affinity for 5-HT1A[10] | Anxiolytic, Antidepressant |

| Coumarin-Piperazine Hybrid | 5-HT1A | 0.57 - 0.78[12] | CNS Disorders |

| Table 1: Representative CNS Receptor Affinities for Piperazine Derivatives. |

Anticancer Activity

A growing body of evidence highlights the potential of arylpiperazine derivatives as anticancer agents.[1][3] They exert cytotoxic effects against a range of cancer cell lines through multiple mechanisms.

-

Mechanism of Action: These compounds can induce apoptosis (programmed cell death) and arrest the cell cycle, often at the G2/M phase, thereby preventing cancer cell proliferation.[1] Some derivatives have been shown to inhibit critical cell survival signaling pathways, such as the PI3K/Akt pathway, which is frequently overactivated in many cancers.[1]

-

Observed Efficacy: Studies have demonstrated the cytotoxic activity of piperazine derivatives against breast (MCF7), prostate (PC-3), and lung (A549) cancer cell lines.[13][14] The selectivity for cancer cells over normal cells is a key area of investigation.[14]

| Derivative Type | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |

| 1-(aryl)-4-(benzyl)piperazine | PC-3 (Prostate) | 1.05 - 56.80 | [13] |

| 4-acyl-2-substituted-piperazine | MCF7 (Breast) | < 50 | [14] |

| Thiouracil-piperazine hybrid | MCF7 (Breast) | 18.23 - 100 | [14] |

| Table 2: In Vitro Anticancer Activity of Selected Piperazine Derivatives. |

Antimicrobial and Antifungal Activity

The piperazine scaffold is also a valuable pharmacophore for developing novel antimicrobial agents to combat infectious diseases and growing antibiotic resistance.[3][15][16]

-

Spectrum of Activity: Derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as various fungal species (Candida albicans, Aspergillus niger).[17]

-

Mechanism: The precise mechanisms can vary but often involve disruption of the microbial cell membrane or inhibition of essential enzymes.

| Derivative Class | Microorganism | Activity (MIC, µg/mL) | Reference |

| Substituted Piperazine | M. Tuberculosis | 0.1 | [15] |

| Benzimidazole-Piperazine | S. aureus | 31.25 - 62.50 | [18] |

| Benzimidazole-Piperazine | E. coli | 125.00 - 500.00 | [18] |

| Benzimidazole-Piperazine | C. krusei | 62.50 | [18] |

| Table 3: Antimicrobial Activity of Selected Piperazine Derivatives. |

Other Notable Biological Activities

-

Anthelmintic: The parent piperazine molecule is a known anthelmintic agent used to treat parasitic worm infections.[16] Its derivatives act by agonizing the inhibitory GABA receptor in helminths, causing paralysis and allowing the host to expel the parasite.[16][19]

-

Potassium Channel Inhibition: N-(m-Tolyl)piperazine has been identified as an inhibitor of potassium channels, which can lead to increased neuronal excitability.[20] This property makes it a useful pharmacological tool for studying the central nervous system.[20]

Experimental Methodologies for Biological Evaluation

To validate the biological activity of novel this compound derivatives, a series of standardized in vitro assays are essential. The following protocols provide a self-validating system for quantifying pharmacological effects.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.[1] Include a solvent control (e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[1]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Methodology:

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.[1] Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and pharmacologically significant core for the development of new therapeutic agents. Derivatives have demonstrated a remarkable breadth of biological activity, with pronounced effects on the central nervous system, compelling anticancer properties, and promising antimicrobial potential. The structure-activity relationship studies reveal that subtle modifications to the core structure can significantly modulate potency and selectivity, offering a clear path for rational drug design.[3]

Future research should focus on lead optimization strategies to enhance target affinity and selectivity while improving pharmacokinetic and safety profiles.[3] Exploring novel hybrid molecules that combine the this compound core with other known pharmacophores could lead to multi-target directed ligands, a promising strategy for treating complex multifactorial diseases like Alzheimer's and certain cancers. The continued exploration of this chemical space is poised to yield next-generation therapeutics with significant clinical impact.

References

- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide - Benchchem. (URL: )

- Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC - PubMed Central. (URL: )

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG

-

Piperazine - Wikipedia. (URL: [Link])

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. (URL: [Link])

-

Some pharmacological properties of piperazine - PubMed. (URL: [Link])

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (URL: [Link])

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. (URL: [Link])

-

Synthesis of target piperazine derivatives 23a–h. Reagents and conditions - ResearchGate. (URL: [Link])

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])

-

In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC - NIH. (URL: [Link])

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (URL: [Link])

-

Piperazine synthesis - Organic Chemistry Portal. (URL: [Link])

-

New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed. (URL: [Link])

-

Current awareness of piperazines: pharmacology and toxicology - PubMed. (URL: [Link])

-

Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - MDPI. (URL: [Link])

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). (URL: [Link])

- EP0620817A1 - Piperazine derivatives as 5-ht receptors antagonists - Google P

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed. (URL: [Link])

-

2-Methyl-1-(p-tolyl)piperazine | C12H18N2 | CID 98290 - PubChem. (URL: [Link])

-

Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed. (URL: [Link])

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (URL: [Link])

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE. (URL: [Link])

-

New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - Semantic Scholar. (URL: [Link])

-

Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives - ResearchGate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 17. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 18. researchgate.net [researchgate.net]

- 19. Piperazine - Wikipedia [en.wikipedia.org]

- 20. N-(m-Tolyl)piperazine Dihydrochloride | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of 2-(m-Tolyl)piperazine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted central nervous system (CNS) mechanism of action of 2-(m-Tolyl)piperazine (m-TPP). In the absence of extensive direct pharmacological data for m-TPP, this document synthesizes information from closely related arylpiperazine analogs, particularly meta-chlorophenylpiperazine (m-CPP), to construct a robust, data-driven hypothesis of its molecular targets and downstream effects. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the probable pharmacodynamics of m-TPP and outlining experimental strategies for its definitive characterization.

Introduction: The Arylpiperazine Scaffold in CNS Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system.[1] Its structural rigidity and the ability to substitute at its two nitrogen atoms allow for the fine-tuning of pharmacological activity.[2] Arylpiperazines, in particular, have a well-documented history of interacting with a range of biogenic amine receptors, including serotonin (5-HT) and dopamine (D2) receptors, making them a cornerstone in the development of antipsychotics, antidepressants, and anxiolytics.[3][4] The nature and position of the substituent on the phenyl ring are critical determinants of receptor affinity and functional activity.[5]

This compound (m-TPP) belongs to this important class of compounds. While it is utilized as a key intermediate in the synthesis of various pharmaceuticals targeting neurological disorders, detailed public-domain data on its specific mechanism of action is limited.[6] This guide, therefore, leverages the extensive knowledge base of its structural analogs to predict its pharmacological profile.

Predicted Pharmacodynamics of this compound

Based on the structure-activity relationships of arylpiperazines, m-TPP is predicted to be a multi-target ligand, primarily interacting with serotonin and dopamine receptor systems. The presence of the meta-tolyl group is expected to confer a distinct pharmacological profile compared to other substituted phenylpiperazines.

Primary Target Engagement: A Focus on Serotonin and Dopamine Receptors

The primary mechanism of action of m-TPP is likely centered on its interaction with several key CNS receptors.

Arylpiperazines are well-known for their affinity for various serotonin receptors. The close structural analog, m-CPP, is a non-selective serotonin receptor agonist with notable activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors.[7] It is highly probable that m-TPP shares a similar, though not identical, profile.

-

5-HT1A Receptors: Many arylpiperazines exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists. This interaction is a key mechanism for many anxiolytic and antidepressant drugs.[8]

-

5-HT2A Receptors: Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and contributes to their improved side-effect profile.[4] The interaction of m-TPP at this receptor is a critical point of investigation.

-

5-HT2C Receptors: Agonism at 5-HT2C receptors is associated with effects on mood, appetite, and reward pathways. m-CPP is a known 5-HT2C agonist.[7]

Interaction with dopamine receptors, particularly the D2 subtype, is a defining characteristic of many antipsychotic medications. Arylpiperazines often display antagonist or partial agonist activity at D2 receptors.[9] The affinity of m-TPP for D2 and other dopamine receptor subtypes (D3, D4) will be a crucial determinant of its potential therapeutic applications and side-effect profile.

Cross-reactivity with adrenergic receptors, particularly α1 and α2 subtypes, is common among arylpiperazines and can contribute to both therapeutic effects and side effects such as orthostatic hypotension.[10]

A summary of the predicted primary targets for m-TPP, with example binding affinities (Ki) from its close analog m-CPP where available, is presented in Table 1.

Table 1: Predicted Primary CNS Targets of this compound and Comparative Binding Affinities of m-CPP

| Receptor Target | Predicted Interaction | m-CPP Ki (nM) (for comparison) | Reference |

| Serotonin | |||

| 5-HT1A | Partial Agonist/Antagonist | 55 | [7] |

| 5-HT2A | Antagonist/Partial Agonist | 31 | [7] |

| 5-HT2C | Agonist | 1.3 | [7] |

| SERT | Inhibitor | 230 | [7] |

| Dopamine | |||

| D2 | Antagonist/Partial Agonist | ~100-500 | [9] |

| D3 | Antagonist/Partial Agonist | ~50-200 | |

| Adrenergic | |||

| α1 | Antagonist | Data not readily available | |

| α2 | Antagonist | Data not readily available |

Note: The Ki values for m-CPP are provided as a reference and the actual affinities of m-TPP may differ.

Downstream Signaling Pathways

The functional consequences of m-TPP binding to its primary targets will manifest through the modulation of intracellular signaling cascades.

The majority of the predicted targets for m-TPP are G-protein coupled receptors.

-

5-HT1A Receptor Activation: As a Gi/o-coupled receptor, activation of 5-HT1A receptors by an agonist or partial agonist like m-TPP would lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This would also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

-

5-HT2A Receptor Modulation: The 5-HT2A receptor is coupled to Gq/11. Antagonism of this receptor by m-TPP would block serotonin-induced activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This would attenuate downstream calcium release and protein kinase C (PKC) activation.

-

D2 Receptor Modulation: The D2 receptor is a Gi/o-coupled receptor. Antagonism or partial agonism by m-TPP would modulate the inhibition of adenylyl cyclase and affect downstream effectors such as GIRK channels and voltage-gated calcium channels.

The following diagram illustrates the predicted primary signaling pathways modulated by this compound.

In-Vivo Pharmacology and Behavioral Effects

The integrated effects of m-TPP at its various molecular targets are expected to translate into a distinct behavioral profile in preclinical models. Based on the pharmacology of related compounds, m-TPP may exhibit properties relevant to the treatment of psychosis, depression, and anxiety.

-

Antipsychotic-like Activity: A combination of D2 receptor antagonism/partial agonism and 5-HT2A receptor antagonism is the cornerstone of atypical antipsychotic activity. Behavioral models such as amphetamine- or phencyclidine-induced hyperlocomotion and prepulse inhibition of the startle reflex would be critical for assessing this potential.

-

Antidepressant and Anxiolytic-like Effects: Partial agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. The forced swim test, tail suspension test, and elevated plus maze are standard behavioral paradigms to evaluate these activities.

Experimental Methodologies for Characterization

To definitively elucidate the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.

In Vitro Pharmacological Profiling

The initial step is to determine the affinity of m-TPP for a broad range of CNS targets. This is typically achieved through competitive radioligand binding assays.

Protocol 1: Radioligand Binding Assay

-

Preparation of Cell Membranes: Obtain cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, D2) or from rodent brain tissue known to be rich in the target receptor.

-

Assay Buffer Preparation: Prepare a suitable buffer specific for each receptor assay, containing appropriate salts and protease inhibitors.

-

Competition Binding: In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]spiperone for D2) with the cell membranes in the presence of increasing concentrations of unlabeled m-TPP.

-

Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of m-TPP that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Sources

- 1. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 5. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

In vitro studies of 2-(m-Tolyl)piperazine effects

An In-Depth Technical Guide to the In Vitro Characterization of 2-(m-Tolyl)piperazine

Executive Summary

This guide provides a comprehensive framework for the in vitro pharmacological characterization of this compound, a member of the arylpiperazine class of compounds. Arylpiperazines are a privileged scaffold in central nervous system (CNS) drug discovery, forming the core of numerous approved therapeutics that modulate serotonergic and dopaminergic systems.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a logical, technically detailed pathway for elucidating the compound's mechanism of action. We will move from primary target identification using receptor binding assays to functional characterization through second messenger and signaling pathway analysis, and finally to preliminary safety and selectivity profiling. The methodologies described herein are designed to build a robust pharmacological profile, explaining not only the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous investigation.

The Arylpiperazine Scaffold: A Cornerstone of Neuropharmacology

The arylpiperazine moiety is a recurring structural motif in drugs targeting the CNS. Its unique physicochemical properties and ability to present key pharmacophoric elements in a specific spatial orientation allow for potent and often selective interactions with G protein-coupled receptors (GPCRs), particularly those of the serotonin (5-HT) and dopamine (D) families.[3][4] Marketed drugs such as the anxiolytic buspirone (a 5-HT₁A partial agonist) and the antipsychotic aripiprazole (a D₂ partial agonist and 5-HT₂A antagonist) underscore the therapeutic importance of this chemical class.[1]

This compound, also known as 1-(3-Methylphenyl)piperazine[5], is a specific analog within this class. The initial step in characterizing any such novel compound is to define its interaction with its primary biological targets. This involves two fundamental questions: "Where does it bind?" and "What happens when it binds?"

Primary Target Identification and Affinity Profiling

To determine the specific receptors a compound interacts with and the strength of that interaction, radioligand binding assays are the gold standard.[6] These assays directly measure the affinity of a ligand for a receptor, providing a quantitative value (Kᵢ, or inhibition constant) that is crucial for understanding its potency and potential for on-target activity.

Experimental Workflow: Radioligand Competition Binding Assay

The principle of this assay is competition. The test compound, this compound, is incubated at various concentrations with a preparation of cell membranes expressing a specific receptor of interest (e.g., human D₂ receptor). Also in the mixture is a constant, known concentration of a "radioligand"—a molecule that binds to the same receptor and is labeled with a radioactive isotope (e.g., [³H]spiperone for the D₂ receptor). The test compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at increasing concentrations of the test compound, we can determine the test compound's affinity.

Figure 1. Workflow for a radioligand competition binding assay.

Protocol: Radioligand Competition Binding Assay for Dopamine D₂ Receptor

-

Membrane Preparation: Utilize membranes from HEK-293 cells stably expressing the human dopamine D₂ receptor.

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Compound Dilution: Perform a serial dilution of this compound to create a range of concentrations (e.g., from 0.1 nM to 10 µM).

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of cell membranes.

-

25 µL of the radioligand [³H]spiperone at a final concentration near its Kₑ value.

-

25 µL of the test compound at each dilution.

-

Include wells for "total binding" (no test compound) and "non-specific binding" (excess of a known non-radioactive D₂ ligand, like haloperidol).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Predicted Binding Profile of this compound

| Receptor | m-Trifluoromethylphenylpiperazine (TFMPP) Kᵢ (nM) | m-chlorophenylpiperazine (mCPP) Kᵢ (nM) | Predicted this compound Profile |

| 5-HT₁A | ~50-100 | ~50-150 | Moderate to High Affinity |

| 5-HT₁C/2C | ~10-50 | ~10-30 | High Affinity |

| 5-HT₂A | ~100-300 | ~100-250 | Moderate Affinity |

| Dopamine D₂ | >1000 | >1000 | Low to Moderate Affinity |

| SERT | ~100-200 | ~100-200 | Moderate Affinity |

| (Note: Kᵢ values are approximate and compiled from various sources for illustrative purposes. Actual values for this compound must be determined experimentally.) |

This predicted profile suggests that this compound is likely a multi-target ligand, primarily interacting with the serotonin system.

Functional Characterization at Primary Targets

Establishing binding affinity is only the first step. A functional assay is required to determine the compound's effect upon binding. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or provide a submaximal response (partial agonist)? This is determined by measuring the downstream signaling events that occur after receptor engagement.[9]

Most serotonin and dopamine receptors signal through canonical G protein pathways: Gₛ (stimulatory), Gᵢ (inhibitory), and Gₑ (which activates phospholipase C).

Figure 2. Simplified Gi and Gq GPCR signaling pathways.

Protocol: cAMP Assay for Gᵢ-Coupled Receptors (e.g., 5-HT₁A, D₂)

This assay measures the inhibition of cyclic AMP (cAMP), a key second messenger.

-

Cell Culture: Use CHO or HEK-293 cells stably expressing the human 5-HT₁A or D₂ receptor.

-

Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Assay Procedure:

-

Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound to the wells. To test for agonist activity, also add forskolin, a direct activator of adenylyl cyclase, to stimulate a baseline level of cAMP production.

-

To test for antagonist activity, pre-incubate with the test compound, then add a known agonist (e.g., 5-HT for the 5-HT₁A receptor).

-

-

Incubation: Incubate for 30 minutes at 37°C.

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. For agonist activity, a decrease in the forskolin-stimulated signal indicates Gᵢ activation; calculate the EC₅₀. For antagonist activity, a rightward shift in the agonist's dose-response curve indicates competitive antagonism; calculate the IC₅₀ and subsequently the Kₑ.

Protocol: Calcium Flux Assay for Gₑ-Coupled Receptors (e.g., 5-HT₂C)

This assay measures the increase in intracellular calcium that results from Gₑ activation.

-

Cell Culture: Use cells stably expressing the human 5-HT₂C receptor.

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The dye's fluorescence increases dramatically upon binding to free calcium.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will add the test compound dilutions to the wells while simultaneously reading the fluorescence.

-

Data Acquisition: Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium release.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot this response against the log concentration of the compound to generate a dose-response curve and calculate the EC₅₀ for agonist activity.

Investigating Potential Off-Target & Secondary Effects

A thorough in vitro characterization must also investigate potential liabilities and secondary pharmacology to build a complete profile. For arylpiperazines, this includes assessing interaction with monoamine transporters and evaluating general cytotoxicity.

In Vitro Hepatotoxicity Assessment

Studies on other piperazine-based designer drugs have shown a potential for hepatotoxicity, often linked to the formation of reactive oxygen species and mitochondrial dysfunction.[10][11] A preliminary assessment of cytotoxicity in a relevant cell line is a prudent step.

Protocol: MTT Assay in HepG2 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Culture: Culture HepG2 cells, a human liver cancer cell line, in appropriate media.

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

-

Compound Exposure: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 1 µM to 200 µM). Include vehicle-only wells as a negative control.

-

Incubation: Incubate the cells for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and plot percent viability against the log concentration of the compound. Calculate the CC₅₀, the concentration that reduces cell viability by 50%.

Summary and Future Directions

This guide outlines a logical and robust cascade for the initial in vitro characterization of this compound. By systematically progressing from binding affinity to functional activity and preliminary safety assessment, a foundational understanding of the compound's pharmacology can be established.

-

Binding assays will define the compound's affinity profile and identify its primary targets, which are predicted to be serotonin receptors.

-

Functional assays (cAMP, calcium flux) will elucidate the nature of its interaction at these targets, defining it as an agonist, antagonist, or partial agonist.

-

Secondary assays (e.g., MTT) will provide an early indication of potential cytotoxic liabilities.